molecular formula C16H19N3O3 B2394077 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1235218-86-6

2-(benzo[d][1,3]dioxol-5-yl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B2394077
CAS No.: 1235218-86-6
M. Wt: 301.346
InChI Key: VCIGQHJVSQZMHZ-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-yl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide is a complex organic compound that features a benzodioxole ring fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole structure.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under reflux conditions.

    Coupling Reaction: The final step involves coupling the benzodioxole and pyrazole rings through an acetamide linkage. This can be done using acetic anhydride and a suitable base like pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be facilitated using reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

2-(benzo[d][1,3]dioxol-5-yl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for novel polymers.

    Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.

    Pathways Involved: By inhibiting these targets, the compound can affect pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d][1,3]dioxol-5-yl)acetic acid: Shares the benzodioxole ring but lacks the pyrazole moiety.

    1-(1,3-benzodioxol-5-yl)-2-propanol: Contains the benzodioxole ring with a different functional group.

    2-(1,3-benzodioxol-5-yl)ethanamine: Similar benzodioxole structure with an amine group.

Uniqueness

The uniqueness of 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide lies in its combined benzodioxole and pyrazole rings, which confer distinct chemical properties and biological activities not found in the similar compounds listed above.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-10(2)19-15(6-11(3)18-19)17-16(20)8-12-4-5-13-14(7-12)22-9-21-13/h4-7,10H,8-9H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIGQHJVSQZMHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC3=C(C=C2)OCO3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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